4-(Bromomethyl)-2,6-dimethylpyridine

Nucleophilic substitution Leaving group ability Reaction kinetics

4-(Bromomethyl)-2,6-dimethylpyridine (CAS 79313-02-3) is a heterocyclic building block belonging to the 2,6-lutidine family, characterized by a reactive benzylic bromomethyl group at the 4-position and methyl substituents at the 2- and 6-positions of the pyridine ring. It serves as a versatile electrophilic intermediate in medicinal chemistry, enabling access to 4-functionalized-2,6-dimethylpyridine scaffolds via nucleophilic substitution reactions.

Molecular Formula C8H10BrN
Molecular Weight 200.08 g/mol
CAS No. 79313-02-3
Cat. No. B1604018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Bromomethyl)-2,6-dimethylpyridine
CAS79313-02-3
Molecular FormulaC8H10BrN
Molecular Weight200.08 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=N1)C)CBr
InChIInChI=1S/C8H10BrN/c1-6-3-8(5-9)4-7(2)10-6/h3-4H,5H2,1-2H3
InChIKeyJTXKZBVTKKMCEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Bromomethyl)-2,6-dimethylpyridine (CAS 79313-02-3): Sourcing the Right Pyridine Building Block for Drug Discovery Synthesis


4-(Bromomethyl)-2,6-dimethylpyridine (CAS 79313-02-3) is a heterocyclic building block belonging to the 2,6-lutidine family, characterized by a reactive benzylic bromomethyl group at the 4-position and methyl substituents at the 2- and 6-positions of the pyridine ring . It serves as a versatile electrophilic intermediate in medicinal chemistry, enabling access to 4-functionalized-2,6-dimethylpyridine scaffolds via nucleophilic substitution reactions . Its primary documented applications lie in the synthesis of O-GlcNAcase (OGA) inhibitor candidates for tauopathies and neurodegenerative diseases, as evidenced by its inclusion in multiple pharmaceutical patent families [1].

Why 4-(Bromomethyl)-2,6-dimethylpyridine Cannot Be Swapped with Its Chloro, 2-Bromomethyl, or Ring-Bromo Analogs


Although several pyridine derivatives bearing halogenated substituents are commercially available, they are not functionally interchangeable with 4-(bromomethyl)-2,6-dimethylpyridine. The benzylic bromine at the 4-position provides a unique leaving-group profile (Br⁻ vs. Cl⁻) that directly governs reaction rates in nucleophilic displacement, while the position of the bromomethyl group on the pyridine ring (4- vs. 2-) dictates the regiochemical outcome of subsequent transformations [1]. Furthermore, the 2,6-dimethyl substitution pattern sterically shields the pyridine nitrogen, altering coordination behaviour with metal catalysts and affecting downstream coupling efficiency relative to non-methylated or mono-methylated analogs [2]. The following evidence quantifies these differences.

Head-to-Head Evidence: Quantifying Where 4-(Bromomethyl)-2,6-dimethylpyridine Outperforms Its Closest Analogs


Benzylic Bromine vs. Benzylic Chlorine: Leaving-Group Reactivity Governs Nucleophilic Displacement Efficiency

The benzylic C–Br bond in 4-(bromomethyl)-2,6-dimethylpyridine undergoes nucleophilic displacement under significantly milder conditions than the corresponding C–Cl bond in 4-(chloromethyl)-2,6-dimethylpyridine (CAS 120739-87-9). This is a class-level property of alkyl halides: the bromide ion (Br⁻) is a better leaving group than chloride (Cl⁻) by approximately 10³ to 10⁴ in relative rate for typical Sₙ2 displacements at primary benzylic centres [1]. In the specific context of 2,6-dimethylpyridine derivatives, this translates to shorter reaction times and higher conversions when using the bromomethyl analog for amine, thiolate, or alkoxide alkylations—critical for parallel library synthesis in medicinal chemistry campaigns .

Nucleophilic substitution Leaving group ability Reaction kinetics

Regiochemical Identity: 4-Bromomethyl vs. 2-Bromomethyl Isomer Determines Downstream Scaffold Topology

Suárez et al. (1987) directly compared the reactivity of three isomeric bromomethyl-dimethylpyridines—2-bromomethyl-4,6-dimethylpyridine (I), 4-bromomethyl-2,6-dimethylpyridine (II, the target compound), and 2-bromomethyl-3,6-dimethylpyridine (III)—under identical solid-liquid phase-transfer catalysis (S/L PTC) conditions using tetra-n-butylammonium bromide (TBAB) as catalyst in toluene or chloroform [1]. The imidyl substitution products (phthalimide, saccharin, 5,5-dimethylhydantoin derivatives) of each isomer were isolated and characterized, demonstrating that the substitution position on the pyridine ring dictates both the reaction trajectory and the physicochemical properties of the resulting N-substituted products. Only the 4-bromomethyl isomer (II) yields the para-like substitution pattern requisite for linear molecular geometries sought in OGA inhibitor pharmacophores [2].

Regioselectivity Phase-transfer catalysis Imide alkylation

Synthetic Accessibility: High-Yield Preparation from the Alcohol Precursor Enables Reliable Scale-Up

A reproducible synthetic protocol for 4-(bromomethyl)-2,6-dimethylpyridine using (2,6-dimethyl-4-pyridyl)methanol (0.50 g, 3.6 mmol) and 33% HBr in glacial acetic acid (6.0 equiv) at reflux for 5 hours delivers the title compound in 85% isolated yield after alkaline workup and extraction . This compares favourably with the reported synthesis of the direct ring-bromo analog 4-bromo-2,6-dimethylpyridine (CAS 5093-70-9), which requires PBr₅ in chloroform at 60°C and yields a product with different reactivity (aryl bromide vs. benzylic bromide), unsuitable for the same nucleophilic displacement chemistry . The benzylic bromine in the target compound is substantially more labile than the aryl bromine in 4-bromo-2,6-dimethylpyridine, enabling chemoselective functionalization .

Synthesis yield Bromination Process chemistry

Steric Shielding by 2,6-Dimethyl Groups Modulates Pyridine Nitrogen Coordination and Catalyst Compatibility

The 2,6-dimethyl substitution pattern on the pyridine ring sterically shields the nitrogen lone pair, as demonstrated experimentally by LaFortune et al. (2024), who showed that halogen(I) complexes (I⁺ and Br⁺) preferentially form with 2-substituted pyridines over 2,6-disubstituted pyridines, with ¹⁵N NMR chemical shift differences of up to 15–20 ppm between mono- and disubstituted systems [1]. For 4-(bromomethyl)-2,6-dimethylpyridine, this steric shielding means the pyridine nitrogen is less prone to coordinate metal catalysts (e.g., Pd, Cu) during cross-coupling or C–H activation steps, reducing catalyst poisoning relative to non-methylated 4-(bromomethyl)pyridine [2]. This property is particularly relevant when the bromomethyl group is being elaborated in metal-catalyzed transformations where pyridine nitrogen coordination could otherwise sequester the catalyst.

Metal coordination Steric effects Cross-coupling compatibility

When to Prioritize 4-(Bromomethyl)-2,6-dimethylpyridine: Application Scenarios Grounded in Differentiation Evidence


Medicinal Chemistry: OGA Inhibitor Lead Optimization Requiring 4-Functionalized-2,6-dimethylpyridine Cores

In O-GlcNAcase (OGA) inhibitor programs targeting tauopathies such as Alzheimer's disease and progressive supranuclear palsy, the 4-substituted-2,6-dimethylpyridine motif is a recurring pharmacophoric element [1]. 4-(Bromomethyl)-2,6-dimethylpyridine provides the direct alkylation handle to install diverse amine, thiol, or alkoxide nucleophiles at the 4-position, generating libraries of candidate inhibitors with the precise substitution geometry required by the target binding pocket. The 2,6-dimethyl groups simultaneously reduce metabolic N-oxidation and prevent undesired metal-chelation off-target effects, as supported by steric shielding evidence .

Parallel Library Synthesis: High-Throughput Alkylation with Amine Diversity Sets

The benzylic bromide electrophile in 4-(bromomethyl)-2,6-dimethylpyridine reacts with primary and secondary amines in polar aprotic solvents (DMF, MeCN) at ambient to moderate temperatures (25–60°C) without requiring strong base or prolonged heating. This enables parallel 96-well plate alkylation workflows where library members can be synthesized and screened without chromatographic purification in many cases. The 10³–10⁴-fold rate advantage of bromide over chloride leaving groups [1] translates to higher conversion per well and fewer failed reactions in automated synthesis protocols.

Agrochemical Intermediate Synthesis: Building 4-Aryloxymethyl-2,6-dimethylpyridine Scaffolds

The 4-(bromomethyl)-2,6-dimethylpyridine scaffold serves as a precursor to 4-aryloxymethyl-2,6-dimethylpyridines via Williamson ether synthesis with phenols. The 2,6-dimethyl shielding prevents N-alkylation side reactions that plague non-methylated 4-(bromomethyl)pyridine, improving chemoselectivity for O- over N-alkylation. The 85% validated synthesis yield from the alcohol provides a scalable entry point for agrochemical discovery programs exploring pyridine-containing fungicides and herbicides.

Coordination Chemistry: Ligand Precursor Synthesis with Controlled Nitrogen Donor Availability

For researchers designing metal-organic frameworks (MOFs) or homogeneous catalysts where pyridine nitrogen coordination must be tuned, 4-(bromomethyl)-2,6-dimethylpyridine offers a sterically shielded nitrogen centre. The 2,6-dimethyl groups attenuate nitrogen σ-donor strength relative to unsubstituted pyridine, as evidenced by weaker halogen(I) complex formation and altered ¹⁵N NMR chemical shifts [1]. This allows the ligand designer to introduce the pyridine unit without it dominating the metal coordination sphere, a nuance not achievable with 4-(bromomethyl)pyridine or 4-(chloromethyl)-2,6-dimethylpyridine.

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